![molecular formula C14H20N4O3S B2571663 7-isobutyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 941938-12-1](/img/structure/B2571663.png)
7-isobutyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione
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Description
7-isobutyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione, also known as MLN4924, is a small molecule inhibitor of NEDD8-activating enzyme (NAE) that has shown potential as an anticancer agent.
Scientific Research Applications
Purine Alkaloids and Their Biological Activities
Research on purine alkaloids, including compounds structurally related to "7-isobutyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione", has shown that these compounds exhibit weak cytotoxicity toward human cancer cell lines. For instance, new purine alkaloids isolated from the South China Sea gorgonian Subergorgia suberosa demonstrated potential anticancer properties (Qi, Zhang, & Huang, 2008).
Chemical Synthesis and Reactions
Studies have focused on the chemical reactions and synthesis of related compounds, highlighting their potential in producing new chemical entities. For example, reactions of thioketones with trimethyl(trifluoromethyl)silane catalyzed by fluoride ions have been explored, leading to various derivatives (Mlostoń, Prakash, Olah, & Heimgartner, 2002). Additionally, the synthesis and biological activities of 5-deazaaminopterin analogues bearing substituents at the 5- and/or 7-positions have been investigated for their anticancer effects (Su, Huang, Chou, Otter, Sirotnak, & Watanabe, 1988).
Purine-6,8-diones: Ionisation and Methylation Reactions
Research into the ionisation and methylation reactions of purine-6,8-diones, which share a core structural motif with "7-isobutyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione", provides insights into the chemical behavior of these compounds. These studies have revealed interesting aspects of their reactivity and potential modifications for therapeutic applications (Rahat, Bergmann, & Tamir, 1974).
Novel Syntheses and Therapeutic Agents
Further research includes the development of novel synthetic routes and the evaluation of the therapeutic potential of purine and pyrimidine derivatives. For example, new syntheses of lavendamycin methyl ester and related quinolindiones have been reported, highlighting the versatility of purine derivatives in medicinal chemistry (Behforouz, Haddad, Cai, Arnold, Mohammadi, Sousa, & Horn, 1996).
properties
IUPAC Name |
3-methyl-7-(2-methylpropyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-7(2)6-18-10-11(17(5)13(21)16-12(10)20)15-14(18)22-9(4)8(3)19/h7,9H,6H2,1-5H3,(H,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUQGQSOPRKERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1SC(C)C(=O)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-isobutyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione |
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